REACTION_CXSMILES
|
[CH3:1][S:2]([NH2:5])(=[O:4])=[O:3].C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.[CH2:36]([C:40]1[O:41][C:42]2[CH:48]=[CH:47][C:46](Br)=[CH:45][C:43]=2[CH:44]=1)[CH2:37][CH2:38][CH3:39].C(OCC)(=O)C.CC1CCCCC1>C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:36]([C:40]1[O:41][C:42]2[CH:48]=[CH:47][C:46]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:45][C:43]=2[CH:44]=1)[CH2:37][CH2:38][CH3:39] |f:3.4,6.7.8|
|
Name
|
base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1OC2=C(C1)C=C(C=C2)Br
|
Name
|
compound IX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate methylcyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Type
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CUSTOM
|
Details
|
The reaction medium is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following are placed in a 20 ml tube
|
Type
|
CUSTOM
|
Details
|
predried in an oven
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 10 volumes of solvent
|
Type
|
ADDITION
|
Details
|
is then added by syringe
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is then concentrated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
when cold, crystallization of the desired compound I
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1OC2=C(C1)C=C(C=C2)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |